molecular formula C16H19N3O4 B12002926 4-hydroxy-1-methyl-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide CAS No. 443907-72-0

4-hydroxy-1-methyl-2-oxo-N'-pentanoyl-1,2-dihydroquinoline-3-carbohydrazide

Cat. No.: B12002926
CAS No.: 443907-72-0
M. Wt: 317.34 g/mol
InChI Key: YAMIADXFCQNZAC-UHFFFAOYSA-N
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Description

4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE is a complex organic compound with a molecular formula of C16H19N3O4. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with pentanoyl hydrazide. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional ketone or carboxyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-HO-1-ME-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID N’-PENTANOYL-HYDRAZIDE apart from similar compounds is its specific pentanoyl hydrazide moiety, which may confer unique biological activities or chemical reactivity. This uniqueness can make it a valuable compound for specific research applications or therapeutic uses .

Properties

CAS No.

443907-72-0

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

4-hydroxy-1-methyl-2-oxo-N'-pentanoylquinoline-3-carbohydrazide

InChI

InChI=1S/C16H19N3O4/c1-3-4-9-12(20)17-18-15(22)13-14(21)10-7-5-6-8-11(10)19(2)16(13)23/h5-8,21H,3-4,9H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

YAMIADXFCQNZAC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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